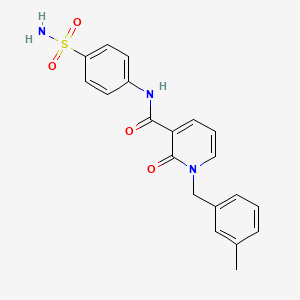

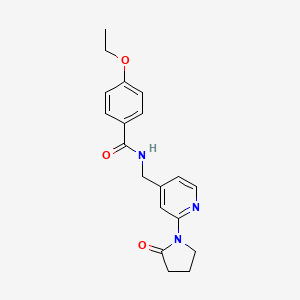

1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a small molecule . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a sulfonamide group . The exact structure analysis is not available in the retrieved documents.Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

The compound 1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide, due to its structural similarity with aromatic sulfonamides, may have implications in the inhibition of carbonic anhydrases (CAs). Aromatic sulfonamides are known to inhibit several carbonic anhydrase isoenzymes, including hCA I, II, IV, and XII, with nanomolar half maximal inhibitory concentration (IC50) values, indicating potential therapeutic applications in conditions where CA activity modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Antineoplastic Potential

Compounds structurally related to this compound have been synthesized and evaluated for their potential as antineoplastic agents. The structural and molecular conformation of these compounds has been studied, indicating potential activity against cancer cells. Their synthesis and biological evaluation aim to explore novel therapeutic agents with better efficacy and fewer side effects (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).

Antimicrobial Activity

Derivatives of pyrido[1,2-a]pyrimidines, which share a core structure with this compound, have been synthesized and evaluated for their antimicrobial activities. These studies have shown that some compounds exhibit moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Anti-inflammatory Activity

Research into compounds with a sulfamoylphenyl group has demonstrated significant anti-inflammatory activity with less gastrointestinal side effects compared to conventional treatments. This suggests the potential of this compound and its derivatives in the development of new anti-inflammatory medications that could offer therapeutic benefits with reduced risk of side effects (Ri-gang, 2007).

Analgesic Properties Optimization

Modifications in the pyridine moiety of related molecules, such as the displacement of a methyl group, have been explored to enhance analgesic properties. This approach has led to the identification of derivatives with increased biological activity, specifically in para-substituted derivatives, highlighting the potential for structural modifications in this compound to optimize its use as an analgesic (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Mecanismo De Acción

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity . This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects depending on the specific cellular context.

Propiedades

IUPAC Name |

1-[(3-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-14-4-2-5-15(12-14)13-23-11-3-6-18(20(23)25)19(24)22-16-7-9-17(10-8-16)28(21,26)27/h2-12H,13H2,1H3,(H,22,24)(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRWXAVNRBOMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one](/img/structure/B3015705.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3015708.png)

![4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3015710.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3015713.png)

![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3015716.png)

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3015720.png)

![3-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B3015724.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine hydrochloride](/img/structure/B3015725.png)